An In-depth Technical Guide to the Physicochemical Properties of Ayapin
An In-depth Technical Guide to the Physicochemical Properties of Ayapin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ayapin, a naturally occurring coumarin found in various plant species, has garnered interest for its biological activities, including its notable antifungal properties. A thorough understanding of its physicochemical characteristics is fundamental for its isolation, characterization, and potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ayapin, details standard experimental protocols for their determination, and presents key spectral data for its structural elucidation. Furthermore, this guide discusses the stability of Ayapin and illustrates its potential antifungal mechanism of action.
Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₆O₄ | PubChem[3] |
| Molecular Weight | 190.15 g/mol | PubChem[3] |
| CAS Number | 494-56-4 | PubChem[3] |
| Appearance | Likely a crystalline solid | General for coumarins |
| Melting Point | Not Available. For comparison, the related 6,7-dihydroxycoumarin melts at 271-273 °C.[4] | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Water Solubility | Slightly soluble. Predicted value: 2.41 g/L. | FooDB[1] |
| Organic Solvent Solubility | Expected to be soluble in moderately polar to nonpolar organic solvents such as chloroform, ethyl acetate, acetone, and alcohols. Specific quantitative data is not readily available. | |
| Lipophilicity (logP) | Predicted values range from 1.21 to 1.7. | FooDB[1], PubChem[3] |
| pKa (Strongest Basic) | Predicted value: -4.7 (extremely weak base). | FooDB[1] |
| Polar Surface Area | 44.76 Ų | FooDB[1] |
| Hydrogen Bond Acceptors | 3 | FooDB[1] |
| Hydrogen Bond Donors | 0 | FooDB[1] |
Experimental Protocols for Physicochemical Characterization
Standard methodologies for determining the physicochemical properties of natural products like Ayapin are crucial for consistent and reproducible research.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity.
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Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.
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Procedure:
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A small, dry sample of purified Ayapin is packed into a capillary tube.
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is increased at a controlled rate.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For pure compounds, this range is typically narrow.
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Solubility Determination
Solubility is determined by measuring the concentration of a saturated solution at a specific temperature.
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Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure (Shake-Flask Method):
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An excess amount of Ayapin is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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The flask is agitated in a thermostatically controlled shaker until equilibrium is reached (typically 24-48 hours).
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The suspension is centrifuged to separate the undissolved solid.
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An aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of dissolved Ayapin is determined using a pre-validated analytical method like UV-Vis spectroscopy or HPLC.
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Lipophilicity (logP) Determination
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
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Apparatus: Separatory funnel, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.
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Procedure (Shake-Flask Method):
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n-Octanol and water are pre-saturated with each other.
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A known amount of Ayapin is dissolved in one of the phases (e.g., n-octanol).
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The two phases are combined in a separatory funnel in a defined ratio (e.g., 1:1) and shaken vigorously until equilibrium is established.
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The mixture is centrifuged to ensure complete phase separation.
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The concentration of Ayapin in both the n-octanol and aqueous phases is quantified.
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LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Spectroscopic Data and Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of Ayapin. While complete published spectra for Ayapin can be sparse, the expected data based on its coumarin structure are presented below.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.
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Expected λmax: Coumarins typically exhibit strong absorption in the UV region between 250 and 380 nm due to π → π* transitions in the conjugated aromatic and pyrone rings.[5][6][7]
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Solvent: The choice of solvent (e.g., ethanol, methanol, acetonitrile) can slightly influence the position and intensity of the absorption maxima.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Ayapin.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3050-3100 | C-H stretch (aromatic) | Medium |
| ~2900 | C-H stretch (methylenedioxy) | Medium |
| ~1700-1740 | C=O stretch (lactone) | Strong |
| ~1580-1620 | C=C stretch (aromatic) | Medium-Strong |
| ~1450-1500 | C=C stretch (aromatic) | Medium |
| ~1030-1100 | C-O stretch (ether, methylenedioxy) | Strong |
These are expected values based on typical IR absorptions for coumarins and related functional groups.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Expected ¹H-NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~6.3 | Doublet |
| H-3 | ~7.6 | Doublet |
| H-5 | ~6.8 | Singlet |
| H-8 | ~6.9 | Singlet |
| -O-CH₂-O- | ~6.0 | Singlet |
These are estimated chemical shifts. Actual values may vary depending on the solvent and instrument frequency.
Expected ¹³C-NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~113 |
| C-3 | ~144 |
| C-4 | ~148 |
| C-4a | ~110 |
| C-5 | ~102 |
| C-6 | ~144 |
| C-7 | ~150 |
| C-8 | ~98 |
| C-8a | ~149 |
| -O-CH₂-O- | ~102 |
These are estimated chemical shifts based on the structure and known data for similar coumarins.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ayapin.
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Molecular Ion (M⁺): m/z = 190
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Key Fragmentation: A characteristic fragmentation pattern for coumarins is the loss of a molecule of carbon monoxide (CO, 28 Da) from the lactone ring.[12][13] This would result in a prominent fragment ion at m/z = 162. Subsequent fragmentations may also occur.
Stability and Degradation
Coumarins are generally stable compounds but can be susceptible to degradation under certain conditions. The lactone ring in Ayapin can undergo hydrolysis, particularly under strong basic conditions, to open the ring and form a carboxylate salt. Exposure to high heat and UV light may also lead to degradation over time. For research and development purposes, Ayapin should be stored in a cool, dark, and dry place.
Proposed Antifungal Mechanism of Action
While the specific signaling pathways for Ayapin are not fully elucidated, research on related coumarins provides insight into their potential antifungal mechanisms. These mechanisms are multifaceted and can involve the disruption of cellular integrity and function.
References
- 1. Showing Compound Ayapin (FDB001439) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Ayapin | C10H6O4 | CID 3083597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-ジヒドロキシクマリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. benthamopen.com [benthamopen.com]
- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
